molecular formula C17H33NO3 B12374327 N-(1-Oxopentadecyl)glycine-d2

N-(1-Oxopentadecyl)glycine-d2

Cat. No.: B12374327
M. Wt: 301.5 g/mol
InChI Key: GFPGAMQTXLSWHM-DOBBINOXSA-N
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Description

N-(1-Oxopentadecyl)glycine-d2 is a deuterated labeled compound, specifically a deuterated version of N-(1-Oxopentadecyl)glycine. Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxopentadecyl)glycine-d2 typically involves the incorporation of deuterium into the parent compound, N-(1-Oxopentadecyl)glycine. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions may vary, but they generally involve the use of deuterated reagents and solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxopentadecyl)glycine-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(1-Oxopentadecyl)glycine-d2 has several scientific research applications, including:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to understand the behavior of biological systems.

    Medicine: Utilized in drug development to study pharmacokinetics and metabolic pathways.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Oxopentadecyl)glycine-d2 involves its role as a tracer in various studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in biological and chemical systems. This helps in understanding the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Oxopentadecyl)glycine-d2 include other deuterated labeled compounds such as:

Uniqueness

This compound is unique due to its specific structure and the presence of deuterium atoms. This makes it particularly useful in studies requiring precise tracking and quantitation of compounds. Its stability and ability to provide detailed insights into metabolic and pharmacokinetic profiles set it apart from non-deuterated analogs .

Properties

Molecular Formula

C17H33NO3

Molecular Weight

301.5 g/mol

IUPAC Name

2,2-dideuterio-2-(pentadecanoylamino)acetic acid

InChI

InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15-17(20)21/h2-15H2,1H3,(H,18,19)(H,20,21)/i15D2

InChI Key

GFPGAMQTXLSWHM-DOBBINOXSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

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